

# The role of Elobixibat in treating chronic idiopathic constipation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Elobixibat |           |
| Cat. No.:            | B1671180   | Get Quote |

# Elobixibat for Chronic Idiopathic Constipation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Chronic idiopathic constipation (CIC) is a prevalent and often bothersome functional gastrointestinal disorder characterized by infrequent, difficult, or incomplete defecation. **Elobixibat**, a first-in-class, minimally absorbed ileal bile acid transporter (IBAT) inhibitor, represents a novel therapeutic approach for the management of CIC. By selectively inhibiting the reabsorption of bile acids in the terminal ileum, **elobixibat** increases the concentration of bile acids in the colon.[1][2] This elevated concentration enhances colonic secretion and motility, addressing the underlying pathophysiology of constipation.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, clinical pharmacology, efficacy, and safety of **elobixibat** in the treatment of CIC, with a focus on quantitative data from pivotal clinical trials and detailed experimental methodologies.

### **Mechanism of Action**

**Elobixibat** exerts its therapeutic effect by acting as a potent and selective partial inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] IBAT is the primary mechanism for the reabsorption of bile acids from



the small intestine into the enterohepatic circulation.[2] By inhibiting IBAT, **elobixibat** reduces the reabsorption of bile acids, leading to an increased concentration of bile acids flowing into the colon.[1]

The increased colonic bile acid concentration results in a dual action:

- Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This increased fluid content softens the stool and facilitates its passage.[1]
- Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, including high-amplitude propagating contractions, which helps to propel stool through the colon.[2][4]

Secondary to the inhibition of bile acid reabsorption, there is a compensatory increase in the synthesis of bile acids from cholesterol in the liver.[2]

## **Signaling Pathway of Elobixibat's Action**



Click to download full resolution via product page

Caption: Mechanism of action of **Elobixibat** in the gastrointestinal tract.

## **Clinical Pharmacology**



**Elobixibat** is minimally absorbed into the systemic circulation, acting locally within the gastrointestinal tract.[1] This localized action is a key feature, as it minimizes the potential for systemic side effects.[1] Pharmacodynamic studies have demonstrated that **elobixibat** accelerates colonic transit, increases stool frequency, and results in a looser stool consistency. [5] The median time to the first spontaneous bowel movement (SBM) after administration is approximately 5 hours.[6][7]

## **Clinical Efficacy**

The efficacy of **elobixibat** in treating CIC has been established in several randomized, double-blind, placebo-controlled clinical trials. The primary endpoints in these trials typically focus on the improvement in the frequency of SBMs and complete spontaneous bowel movements (CSBMs).

# Table 1: Summary of Efficacy Data from Key Phase 3 Clinical Trials



| Endpoint                                              | Elobixibat (10<br>mg/day)                    | Placebo                | p-value | Reference |
|-------------------------------------------------------|----------------------------------------------|------------------------|---------|-----------|
| Change from Baseline in Weekly SBMs (Week 1)          |                                              |                        |         |           |
| Japanese Phase<br>3 Trial                             | 6.4 (LS Mean)                                | 1.7 (LS Mean)          | <0.0001 | [8]       |
| Indian Phase 3<br>Trial                               | 3.83 (LS Mean)                               | 2.68 (LS Mean)         | 0.008   | [9]       |
| CSBM<br>Responder Rate                                |                                              |                        |         |           |
| Indian Phase 3<br>Trial (2 weeks)                     | 49.33%                                       | 26.76%                 | 0.005   | [9]       |
| Median Time to<br>First SBM                           |                                              |                        |         |           |
| Post-marketing<br>Surveillance                        | ~5 hours                                     | N/A                    | N/A     | [6][7]    |
| Indian Phase 3<br>Trial                               | 11 hours 26 minutes                          | 22 hours 30<br>minutes | N/A     | [9]       |
| Change in Bristol<br>Stool Form Scale<br>(BSFS) Score |                                              |                        |         |           |
| Post-marketing<br>Surveillance (at<br>Week 2)         | Increase to 3.8<br>(from 2.3 at<br>baseline) | N/A                    | <0.001  | [6][7]    |

LS Mean: Least Squares Mean

## **Safety and Tolerability**



**Elobixibat** is generally well-tolerated. The most common adverse drug reactions (ADRs) are gastrointestinal in nature and are typically mild to moderate in severity.[8]

Table 2: Common Adverse Drug Reactions (ADRs) in

**Clinical Trials** 

| Adverse Drug<br>Reaction | Elobixibat (10<br>mg/day) | Placebo    | Reference |
|--------------------------|---------------------------|------------|-----------|
| Abdominal Pain           | 7.89% - 19%               | 2% - 4.05% | [6][8][9] |
| Diarrhea                 | 2.19% - 13%               | 0%         | [6][7][8] |
| Abdominal Distension     | 3.95%                     | 4.05%      | [9]       |

Long-term studies of up to 52 weeks have confirmed the sustained safety and tolerability of **elobixibat**.[8][10]

# Experimental Protocols: A Representative Phase 3 Clinical Trial

This section outlines a typical experimental protocol for a randomized, double-blind, placebocontrolled, parallel-group Phase 3 clinical trial designed to evaluate the efficacy and safety of **elobixibat** for CIC.

### **Study Design**

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study. The study typically consists of a 2-week run-in period, a 2 to 12-week treatment period, and a follow-up period.[8][11]

## **Typical Clinical Trial Workflow**





Click to download full resolution via product page

Caption: A typical workflow for a randomized controlled trial of **Elobixibat**.

## **Patient Population**

**Inclusion Criteria:** 

- Male or female patients aged 20-80 years.[8]
- Diagnosis of chronic constipation according to Rome III or Rome IV criteria for at least 6 months.[8][11]



• Fewer than three SBMs per week on average.[8]

#### **Exclusion Criteria:**

- Structural or metabolic diseases that could cause constipation.
- History of major gastrointestinal surgery.
- Concomitant use of medications known to affect gastrointestinal motility.

#### Intervention

- Investigational Drug: Elobixibat (e.g., 10 mg) administered orally once daily before breakfast.[8]
- Control: Matching placebo administered orally once daily before breakfast.

#### **Outcome Measures**

Primary Efficacy Endpoint:

Change from baseline in the weekly frequency of SBMs during the first week of treatment.[8]

Secondary Efficacy Endpoints:

- Change from baseline in the weekly frequency of CSBMs.
- Proportion of patients who are CSBM responders (e.g., ≥3 CSBMs per week and an increase of ≥1 CSBM per week from baseline).
- · Time to first SBM.
- Change from baseline in stool consistency as assessed by the Bristol Stool Form Scale (BSFS).
- Patient-reported outcomes (PROs) assessing symptoms such as straining, bloating, and abdominal discomfort.

Safety Endpoints:



- Incidence and severity of adverse events (AEs).
- Clinically significant changes in vital signs, physical examinations, and clinical laboratory parameters.

## **Data Collection and Analysis**

Patients typically record their bowel movements, stool consistency, and other symptoms in a daily electronic diary. Efficacy analyses are usually performed on the modified intention-to-treat (mITT) population. Statistical methods such as analysis of covariance (ANCOVA) are often used to compare the treatment groups.[8]

#### Conclusion

**Elobixibat**, with its novel mechanism of action as an IBAT inhibitor, offers an effective and well-tolerated treatment option for patients with chronic idiopathic constipation. Its localized action in the gastrointestinal tract minimizes systemic side effects, and its dual effect on colonic secretion and motility addresses key pathophysiological aspects of CIC. The robust clinical trial data supporting its efficacy and safety make it a valuable addition to the therapeutic armamentarium for this common and often challenging condition. Further research may explore its utility in specific subpopulations of CIC patients and its long-term impact on quality of life.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Investigating the efficacy and safety of elobixibat, an ileal bile acid transporter inhibitor, in patients with Parkinson's disease with chronic constipation: a multicentre, placebocontrolled, randomised, double-blind, parallel-group study (CONST-PD) - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 4. Psychometric validation of patient-reported outcome measures assessing chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of elobixibat for chronic constipation: results from a randomised, double-blind, placebo-controlled, phase 3 trial and an open-label, single-arm, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety Trial of Elobixibat in Patients With Chronic Idiopathic Constipation |
   Clinical Research Trial Listing [centerwatch.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Rationale and design of a multicentre, 12-week, randomised, double-blind, placebocontrolled, parallel-group, investigator-initiated trial to investigate the efficacy and safety of elobixibat for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of treatment response in chronic constipation clinical trials | RTI [rti.org]
- 11. Psychometric validation of patient-reported outcome measures assessing chronic constipation | RTI [rti.org]
- To cite this document: BenchChem. [The role of Elobixibat in treating chronic idiopathic constipation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671180#the-role-of-elobixibat-in-treating-chronic-idiopathic-constipation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com